![molecular formula C19H22O7 B606832 CU-Cpt22 CAS No. 1416324-85-0](/img/structure/B606832.png)
CU-Cpt22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CU-Cpt22 is a potent protein complex of toll-like receptor 1 and 2 (TLR1/2) inhibitor . It competes with the synthetic triacylated lipoprotein (Pam3CSK4) binding to TLR1/2 .
Synthesis Analysis
CU-Cpt22 is the first probe for the complex between toll-like receptors TLR1 and TLR2 . It binds at the interface of TLR1 and TLR2 .Molecular Structure Analysis
The chemical formula of CU-Cpt22 is C19H22O7 . Its exact mass is 362.14 and its molecular weight is 362.378 . The elemental analysis shows that it contains C (62.98%), H (6.12%), and O (30.91%) .Chemical Reactions Analysis
CU-Cpt22 is known to block Pam3CSK4-induced TLR1/2 activation .Physical And Chemical Properties Analysis
The molecular formula of CU-Cpt22 is C19H22O7 . Its formula weight is 362.4 .Wissenschaftliche Forschungsanwendungen
Inhibition of TLR2-Induced Inflammation
CU-Cpt22 is known to be an inhibitor of Toll-like receptor 2 (TLR2) responses, which are involved in various inflammatory immune disorders . It has been found to significantly inhibit TLR2/1 signaling induced by the TLR2/1 agonist Pam3CSK4 . This suggests that CU-Cpt22 could be used in the treatment of TLR2-mediated inflammatory immune diseases .
Potential Substitute for Phloretin
Phloretin is a naturally occurring dietary flavonoid with anti-inflammatory activity. However, it has been found that CU-Cpt22 could potentially serve as a viable substitute for phloretin . At a concentration of 40 μM, CU-Cpt22 reduced the survival of HEK293-hTLR2 cells by 18.9%, while phloretin reduced survival by only 7.92% .
Treatment of Type 2 Diabetes Mellitus Associated Neuropathic Pain
CU-Cpt22 has been found to ameliorate neuropathic pain in type 2 diabetes mellitus (T2DM) by promoting M2 phenotype macrophages . It has been shown to suppress inflammation and induce M2 macrophages in the sciatic nerve (SCN) from T2DM mice, and improve the paw withdrawal threshold in T2DM mice .
Repolarizing Pro-inflammatory Macrophages
CU-Cpt22 has been found to prevent pro-inflammatory cytokine production in lipopolysaccharides (LPS)-treated bone marrow-derived macrophages (BMDMs) and re-polarize them to M2 phenotype . This suggests that CU-Cpt22 could be used in the treatment of conditions associated with pro-inflammatory macrophages .
Wirkmechanismus
Target of Action
CU-CPT22 is a potent protein complex of toll-like receptor 1 and 2 (TLR1/2) inhibitor . These receptors are a part of the innate immune system and play a key role in recognizing pathogen-derived macromolecules .
Mode of Action
CU-CPT22 competes with the synthetic triacylated lipoprotein (Pam3CSK4) for binding to TLR1/2 . It blocks Pam3CSK4-induced TLR1/2 activation . The inhibition constant (Ki) of CU-CPT22 is 0.41 µM, indicating its high affinity for TLR1/2 .
Biochemical Pathways
The activation of TLR1/2 leads to the production of inflammatory cytokines, antimicrobial factors, and cell death factors . CU-CPT22, by inhibiting TLR1/2, can potentially modulate these biochemical pathways .
Pharmacokinetics
It’s important to note that cu-cpt22 shows no significant cytotoxicity at various concentrations up to 100 µm in raw 2647 cells , suggesting a favorable safety profile.
Result of Action
CU-CPT22 can inhibit about 60% of TNF-α and 95% of IL-1β at 8 µM . These are pro-inflammatory cytokines, and their inhibition can lead to a reduction in inflammation. Thus, CU-CPT22 suppresses TLR1/2-mediated inflammation response .
Safety and Hazards
Zukünftige Richtungen
CU-Cpt22 shows potential in the treatment of type 2 diabetes mellitus associated neuropathic pain by repolarizing pro-inflammatory macrophages . It has been found to suppress inflammation and induce M2 macrophages in sciatic nerve from T2DM mice, and ameliorate the paw withdrawal threshold in T2DM mice .
Eigenschaften
IUPAC Name |
hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQFTTUFRSSOHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CU-Cpt22 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.